REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:4]=1.[NH3:15].[H][H]>[Ni].CO>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:15])=[C:5]([C:11]([F:14])([F:13])[F:12])[CH:4]=1
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Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C=O)C=C1)C(F)(F)F
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Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 7 days at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a celite cake
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC
|
Reaction Time |
7 d |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)CN)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |